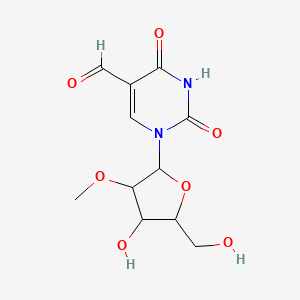

5-Formyl-2'-O-methyluridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O7 |

|---|---|

Molecular Weight |

286.24 g/mol |

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H14N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2-3,6-8,10,15-16H,4H2,1H3,(H,12,17,18) |

InChI Key |

UFWUTVMPGYYLCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Role of 5-Formyl-2'-O-methyluridine: A Technical Perspective for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of post-transcriptional RNA modifications, the nucleoside 5-Formyl-2'-O-methyluridine (f⁵mU) represents a largely uncharted territory. While its constituent modifications, 5-formyluridine (f⁵U) and 2'-O-methylation (Nm), have been individually studied, the synergistic or unique biological significance of their combination remains to be fully elucidated. This technical guide synthesizes the current understanding of f⁵U and Nm to infer the potential functions, regulatory pathways, and analytical methodologies relevant to f⁵mU, providing a foundational resource for its future investigation.

Introduction to the Constituent Modifications

The biological impact of this compound can be hypothesized by examining the known roles of its individual components: the formylation at the 5th position of the uracil base and the methylation at the 2'-hydroxyl group of the ribose sugar.

5-Formyluridine (f⁵U): A Mark of Oxidative Stress and a Regulator of RNA Function

5-formyluridine is a product of the oxidation of the methyl group of thymine (in the context of DNA) or 5-methyluridine (m⁵U) in RNA. Its presence is often associated with oxidative stress and can have significant consequences for cellular processes.

-

Toxicity and Mutagenicity: Studies have demonstrated that 5-formyluracil and its nucleoside derivatives, including 5-formyluridine, can be toxic and mutagenic to mammalian cells.[1] This toxicity is thought to arise from its interference with normal RNA and DNA metabolism.[1]

-

Interference with RNA Synthesis: 5-formyluridine has been shown to inhibit the incorporation of uridine into RNA, suggesting a direct disruption of RNA synthesis.[1] This interference could have broad implications for gene expression and cellular function.

-

Intermediate in Demethylation: In the context of DNA, the formylated derivative of 5-methylcytosine is an intermediate in the active demethylation pathway. It is plausible that a similar enzymatic pathway exists for the demethylation of m⁵U in RNA, with f⁵U as a transient intermediate.

2'-O-Methylation (Nm): A Stabilizing and Regulatory Modification

2'-O-methylation is one of the most common post-transcriptional modifications found in a variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[2][3][4]

-

Enhanced RNA Stability: The addition of a methyl group to the 2'-hydroxyl of the ribose sugar protects the phosphodiester backbone from cleavage, thereby increasing the stability of the RNA molecule.[5][6] This modification makes RNA more resistant to degradation by nucleases.[5]

-

Structural Conformation: 2'-O-methylation influences the sugar pucker conformation, favoring an A-form helix, which is the standard conformation for RNA duplexes. This contributes to the overall structural integrity of RNA.

-

Modulation of Interactions: Nm can affect the interaction of RNA with proteins and other nucleic acids. In rRNA, it plays a role in fine-tuning ribosome conformation and function.[5]

-

Immune Evasion: In viral RNAs, 2'-O-methylation can act as a molecular camouflage, helping the virus to evade the host's innate immune system.[5]

Inferred Biological Significance of this compound

Based on the properties of its constituent parts, the biological significance of this compound can be postulated to lie at the crossroads of RNA stability, stress response, and fine-tuned regulation of translation.

Hypothesized Roles of f⁵mU:

| Hypothesized Role | Underlying Mechanism | Potential Impact |

| Modulation of RNA Stability under Oxidative Stress | The stabilizing effect of 2'-O-methylation could counteract the potentially destabilizing or recognition-altering effects of the 5-formyl group. | Selective protection or degradation of specific RNA transcripts during cellular stress. |

| Fine-tuning of Translation | The presence of this bulky, modified nucleoside within the coding or regulatory regions of mRNA could influence codon recognition, ribosome pausing, or translation initiation/termination. | Regulation of protein expression levels for specific genes in response to particular stimuli. |

| Marker for RNA Turnover | As a potential intermediate in a demethylation pathway, the presence of f⁵mU could signal an RNA molecule for degradation or further processing. | Control over the lifespan and functional state of modified RNAs. |

| Interaction with RNA-Binding Proteins | The unique chemical entity of f⁵mU could create a specific recognition site for a yet-unidentified class of RNA-binding proteins. | Recruitment of regulatory proteins to specific RNA molecules, influencing their localization, function, or stability. |

Experimental Methodologies

The investigation of this compound requires a multi-pronged approach, leveraging techniques from molecular biology, analytical chemistry, and bioinformatics.

Detection and Quantification

The simultaneous presence of a formyl group and a 2'-O-methylation presents a unique analytical challenge. A combination of methods will likely be necessary for unambiguous identification and quantification.

Table of Analytical Techniques:

| Technique | Principle | Application to f⁵mU |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of nucleosides by chromatography followed by mass-to-charge ratio analysis for identification and fragmentation analysis for structural confirmation. | Gold standard for unambiguous identification and quantification of f⁵mU in total RNA or specific RNA species. Requires development of a synthetic f⁵mU standard. |

| RiboMethSeq | High-throughput sequencing method that identifies 2'-O-methylated sites based on their ability to protect the adjacent phosphodiester bond from alkaline hydrolysis. | Can map the locations of 2'-O-methylation. The presence of the 5-formyl group might influence cleavage efficiency and require careful data analysis. |

| Chemical Derivatization followed by Sequencing | Specific chemical treatment to modify the 5-formyl group, creating a signature that can be detected by reverse transcription and sequencing. | Could be adapted to specifically label and locate f⁵U-containing nucleotides. |

Detailed Experimental Protocol: RiboMethSeq for 2'-O-Methylation Site Mapping

RiboMethSeq is a powerful technique to identify 2'-O-methylated nucleotides on a transcriptome-wide scale.[7]

Protocol Outline:

-

RNA Isolation: Isolate high-quality total RNA from the biological sample of interest.

-

RNA Fragmentation: Subject the RNA to controlled alkaline hydrolysis. The 2'-O-methylated sites will be protected from cleavage.

-

Library Preparation:

-

Ligate adapters to the 5' and 3' ends of the RNA fragments.

-

Reverse transcribe the ligated fragments into cDNA.

-

Amplify the cDNA library via PCR.

-

-

High-Throughput Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

Analyze the coverage of read start and end sites.

-

A gap in coverage at a specific nucleotide position indicates protection from hydrolysis and thus a 2'-O-methylated site.

-

Signaling Pathways and Logical Relationships

While no signaling pathways are directly known to involve this compound, we can propose a logical framework for its potential biogenesis and functional consequences.

Proposed Biosynthetic Pathway

The formation of f⁵mU likely involves a multi-step enzymatic process, starting from a uridine residue within an RNA molecule.

Caption: Proposed alternative pathways for the biosynthesis of this compound.

Experimental Workflow for Functional Characterization

A logical workflow is essential to systematically investigate the function of f⁵mU.

Caption: A logical workflow for the functional characterization of this compound.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on several key areas:

-

Unambiguous Identification in vivo: The definitive identification and quantification of f⁵mU in different RNA species and cellular contexts are paramount.

-

Identification of Associated Enzymes: The "writer," "reader," and "eraser" proteins that install, recognize, and remove this modification need to be identified.

-

Functional Characterization: Elucidating the precise role of f⁵mU in RNA stability, translation, and other cellular processes will be crucial.

-

Link to Disease: Investigating the potential dysregulation of f⁵mU metabolism in diseases such as cancer and neurodegenerative disorders could open new avenues for diagnostics and therapeutics.

References

- 1. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 6. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

- 7. researchgate.net [researchgate.net]

The Elusive Nucleoside: A Technical Guide to the Closely Related 5-Formylcytidine in RNA

A pivotal clarification for researchers, scientists, and drug development professionals: a thorough review of comprehensive ribonucleic acid modification databases, including MODOMICS and RNAMDB, reveals that 5-Formyl-2'-O-methyluridine (5-foU) is not a known naturally occurring modification in RNA. While the field of epitranscriptomics is ever-expanding, with over 160 distinct RNA modifications identified to date, 5-foU has not been discovered or characterized in any biological system.

This guide, therefore, addresses the likely subject of interest behind the initial query: the structurally similar and biologically significant modified nucleoside, 5-formylcytidine (f5C) , and its 2'-O-methylated derivative, 5-formyl-2'-O-methylcytidine (f5Cm) . These modifications are present in the RNA of diverse organisms and play crucial roles in regulating gene expression and RNA function.

Discovery and Characterization of 5-Formylcytidine (f5C) and its Derivatives

5-Formylcytidine is a modified pyrimidine nucleoside found in various RNA molecules, particularly transfer RNA (tRNA). It is a product of the oxidative demethylation of 5-methylcytidine (m5C), a common epigenetic mark in both DNA and RNA.

Cellular Occurrence and Abundance

5-formylcytidine has been identified in the RNA of mammals, with notable abundance in messenger RNA (mRNA).[1][2] The presence of f5C and its derivatives is not limited to eukaryotes; related modifications have been observed across different domains of life, highlighting their conserved importance.

Chemical Structure and Properties

The key structural feature of f5C is the presence of a formyl group (-CHO) at the 5th position of the cytosine base. This modification, along with its 2'-O-methylated counterpart, f5Cm, imparts unique chemical properties that influence RNA structure and function.

Table 1: Physicochemical Properties of 5-Formylcytidine Derivatives

| Property | 5-formylcytidine (f5C) | 5-formyl-2'-O-methylcytidine (f5Cm) |

| Molecular Formula | C10H13N3O6 | C11H15N3O6 |

| Monoisotopic Mass | 271.0804 g/mol | 285.0961 g/mol |

| Modification Type | Formylation | Formylation, Methylation |

| Location in RNA | Primarily mRNA, tRNA | Wobble position of tRNA |

Experimental Protocols for the Study of f5C and f5Cm

The detection and characterization of f5C and f5Cm in RNA rely on a combination of sensitive analytical techniques.

Detection and Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of modified nucleosides in RNA.

Protocol for LC-MS/MS Analysis of f5C and f5Cm:

-

RNA Isolation: Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction).

-

RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions for f5C and f5Cm are used for unambiguous identification and quantification against a standard curve of known concentrations.

Synthesis of f5C- and f5Cm-containing RNA Oligonucleotides

The functional characterization of f5C and f5Cm often requires the synthesis of RNA oligonucleotides containing these modifications at specific positions. This is achieved using phosphoramidite chemistry.

Protocol for Solid-Phase RNA Synthesis:

-

Phosphoramidite Preparation: Synthesize the phosphoramidite building blocks for f5C and f5Cm with appropriate protecting groups.

-

Automated RNA Synthesis: Utilize an automated solid-phase RNA synthesizer to incorporate the modified phosphoramidites into the desired RNA sequence.

-

Deprotection and Purification: Cleave the synthesized RNA from the solid support and remove all protecting groups. Purify the final RNA oligonucleotide using HPLC.

Biological Significance and Signaling Pathways

The presence of f5C and its derivatives in RNA has significant implications for cellular processes. The formyl group can influence base pairing and codon recognition, thereby modulating translation.

Role in Translational Regulation

The location of f5Cm at the wobble position of the tRNA anticodon suggests a direct role in modulating codon-anticodon interactions. This can influence the efficiency and fidelity of protein synthesis.

Caption: Regulation of translation by f5Cm at the wobble position of tRNA.

Biosynthetic Pathway

The formation of f5C is believed to occur through the enzymatic oxidation of 5-methylcytidine (m5C), a reaction catalyzed by the TET (Ten-Eleven Translocation) family of dioxygenases. The subsequent 2'-O-methylation to form f5Cm is carried out by a specific RNA methyltransferase.

Caption: Proposed biosynthetic pathway of f5C and f5Cm from m5C.

Conclusion and Future Directions

While this compound remains a hypothetical modification in the context of natural RNA, the study of its cytidine analogue, 5-formylcytidine, and its derivatives continues to be an exciting frontier in epitranscriptomics. Further research is needed to fully elucidate the enzymatic machinery responsible for the synthesis and removal of these modifications, as well as their precise roles in health and disease. Understanding these pathways may open new avenues for therapeutic intervention in a variety of human disorders. The development of novel chemical and sequencing-based methods will be crucial for mapping the complete landscape of f5C and f5Cm in the transcriptome and unraveling their complex regulatory functions.

References

Chemical structure and properties of 5-Formyl-2'-O-methyluridine

An In-depth Technical Guide to 5-Formyl-2'-O-methyluridine: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a modified ribonucleoside of potential interest in various fields of biological research and drug development. Due to the limited direct experimental data on this specific molecule, this guide consolidates information from closely related compounds and general principles of RNA modification to offer a predictive but thorough resource.

Chemical Structure and Properties

This compound is a pyrimidine ribonucleoside derivative. It is characterized by a formyl group (-CHO) at the 5th position of the uracil base and a methyl group (-CH3) at the 2'-hydroxyl position of the ribose sugar.

Table 1: Chemical and Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 5-Formyluridine[1] | 2'-O-Methyluridine[2] |

| Molecular Formula | C11H14N2O7 | C10H12N2O7 | C10H14N2O6 |

| Molecular Weight | 286.24 g/mol | 272.21 g/mol | 258.23 g/mol |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-pyrimidine-5-carbaldehyde | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

| CAS Number | Not available | 3180-21-0 | 2140-76-3 |

| Predicted XLogP3 | -1.8 | -2.3 | -1.4 |

| Hydrogen Bond Donor Count | 2 | 3 | 3 |

| Hydrogen Bond Acceptor Count | 7 | 7 | 6 |

| Rotatable Bond Count | 4 | 3 | 3 |

Synthesis and Purification

A definitive, optimized synthesis protocol for this compound is not currently published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, such as 5-formyl-2'-deoxyuridine and other 2'-O-methylated nucleosides.[3][4] The most probable pathway involves the selective oxidation of the 5-methyl group of 2'-O-methyl-5-methyluridine (also known as 2'-O-methylribothymidine).

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is a hypothetical combination of known synthetic procedures for similar molecules.

Starting Material: 2'-O-methyl-5-methyluridine.

Oxidation Reagents: Several oxidizing agents have been used for the conversion of a 5-methyl group to a 5-formyl group in nucleosides, including potassium persulfate (K2S2O8) with a copper sulfate catalyst.

Step-by-Step Procedure:

-

Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the 3'- and 5'-hydroxyl groups of the ribose moiety of 2'-O-methyl-5-methyluridine can be protected using standard protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.

-

Oxidation: The protected 2'-O-methyl-5-methyluridine is dissolved in an appropriate solvent (e.g., a mixture of acetonitrile and water). To this solution, an excess of potassium persulfate and a catalytic amount of copper (II) sulfate pentahydrate are added. The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Deprotection: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard work-up procedure. The protecting groups are removed using appropriate deprotection reagents (e.g., TBAF for TBDMS or ammonia in methanol for acetyl groups).

-

Purification: The crude this compound is purified by column chromatography on silica gel or by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure product.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Characterization of the synthesized this compound would rely on standard analytical techniques.

Table 2: Predicted Analytical Data for this compound

| Analytical Technique | Predicted Observations |

| ¹H NMR | Expected signals would include a singlet for the formyl proton (around 9-10 ppm), a singlet for the H6 proton of the uracil base, signals for the ribose protons (including a characteristic singlet for the 2'-O-methyl group around 3.5 ppm), and signals for the exchangeable hydroxyl and imino protons. |

| ¹³C NMR | A signal for the formyl carbon would be expected in the downfield region (around 180-190 ppm). Other signals would correspond to the carbons of the uracil base and the ribose moiety. |

| Mass Spectrometry (ESI-MS) | In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 287.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 285.07. Characteristic fragmentation would involve the loss of the ribose sugar, yielding a fragment corresponding to the 5-formyluracil base. |

| UV-Vis Spectroscopy | An absorption maximum characteristic of the uracil chromophore, potentially shifted due to the electron-withdrawing formyl group. |

Biological Context and Potential Significance

While the specific biological role of this compound is yet to be elucidated, its structural features—a 5-formyl group and a 2'-O-methylation—are known to be important in the context of RNA biology.

The Role of 5-Formyl Modification in RNA

The 5-formyl group on uracil or cytosine is a known oxidative modification of nucleic acids.[5] 5-formyluracil can arise from the oxidation of the methyl group of thymine (5-methyluracil) in DNA and has been shown to have mutagenic potential.[6] In RNA, the presence of a 5-formyl group on uridine could potentially impact:

-

RNA Structure and Stability: The bulky and polar formyl group could alter the local conformation of the RNA strand.

-

RNA-Protein Interactions: The formyl group could either create new binding sites for proteins or disrupt existing ones.

-

Translational Fidelity: If present in the coding region of an mRNA, it could lead to misreading by the ribosome.

The Role of 2'-O-Methylation in RNA

2'-O-methylation is one of the most common post-transcriptional modifications of RNA and is found in various RNA species, including tRNA, rRNA, and mRNA.[4][7] This modification is known to:

-

Increase RNA Stability: The methyl group at the 2'-position protects the phosphodiester backbone from cleavage by nucleases and alkaline hydrolysis.[8]

-

Modulate RNA Structure: It favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form helices found in double-stranded RNA.[9]

-

Influence RNA-Protein Interactions: The 2'-O-methyl group can affect the binding of proteins to RNA.

Potential Interplay and Biological Hypothesis

The presence of both a 5-formyl group and a 2'-O-methylation on the same uridine residue would likely result in a complex interplay of their individual effects. The 2'-O-methylation would confer stability to the RNA strand, while the 5-formyl group could act as a recognition element or a site of further chemical modification. This dual-modified nucleoside could be involved in cellular stress responses, RNA turnover pathways, or the regulation of gene expression.

Caption: Potential biological roles of this compound.

Experimental Approaches for Studying this compound

Investigating the presence and function of this compound in biological systems would require a combination of analytical and molecular biology techniques.

Detection and Quantification

A sensitive and specific method for the detection and quantification of this compound in RNA samples would be liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Analysis

-

RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from cells or tissues of interest.

-

RNA Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

Chromatographic Separation: Separate the resulting nucleosides using reversed-phase or HILIC chromatography.

-

Mass Spectrometric Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A specific precursor-to-product ion transition for this compound would need to be established using a synthetic standard.

Caption: Workflow for the detection of modified nucleosides by LC-MS/MS.

Conclusion and Future Directions

This compound represents a potentially significant, yet currently understudied, modified ribonucleoside. Based on the known functions of its constituent modifications, it is plausible that this molecule plays a role in the complex regulatory networks governing RNA function. Future research should focus on the definitive synthesis and characterization of this compound, followed by the development of specific analytical tools to probe its existence and abundance in biological systems. Elucidating the enzymatic machinery responsible for its formation and removal, as well as its specific effects on RNA structure and function, will be crucial to understanding its biological significance and potential as a therapeutic target or biomarker.

References

- 1. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-O-Methyluridine | C10H14N2O6 | CID 102212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 8. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 9. academic.oup.com [academic.oup.com]

The Uncharted Territory of the Epitranscriptome: An In-depth Technical Guide on the Putative RNA Modification 5-Formyl-2'-O-methyluridine

For the attention of: Researchers, scientists, and drug development professionals.

October 27, 2025

Executive Summary

The field of epitranscriptomics continues to unveil a complex landscape of chemical modifications on RNA that profoundly influence gene expression and cellular function. While over 170 modifications have been identified, the existence and functional role of many others remain to be explored. This technical whitepaper delves into the current state of knowledge surrounding a putative, yet currently undiscovered, RNA modification: 5-Formyl-2'-O-methyluridine (f5mU) .

To date, a thorough review of scientific literature and RNA modification databases, including RNAMDB and Modomics, reveals no direct evidence of the natural occurrence of this compound in any organism or RNA species. The Modomics database does, however, list the cytidine analogue, 5-formyl-2'-O-methylcytidine (f5Cm), suggesting that the enzymatic machinery for such dual modifications on a pyrimidine base may exist in nature.[1]

This guide provides a comprehensive technical overview of the component modifications of f5mU—5-formyluridine (f5U) and 2'-O-methyluridine (Um)—and the closely related 5-formylcytidine (f5Cm). By examining the known natural occurrences, enzymatic pathways, and analytical methodologies for these related compounds, we aim to equip researchers with the foundational knowledge required to investigate the potential existence and biological significance of f5mU.

The Chemical Context: Related Natural RNA Modifications

The potential existence of f5mU is predicated on the known occurrence of its constituent chemical moieties on uridine and other pyrimidines in RNA.

2'-O-methylation (Nm)

2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and widespread RNA modifications. It is found in a variety of RNA types across all domains of life and can occur on any of the four standard nucleotides (A, U, G, C). This modification is known to play crucial roles in RNA stability, structure, and interactions with proteins.

5-Uridine Modifications

The C5 position of uridine is a hotspot for a variety of modifications, leading to a family of related compounds that are intermediates in metabolic pathways or serve distinct functional roles. These include:

-

5-methyluridine (m5U): A common modification in tRNA and rRNA.

-

5-hydroxymethyluridine (hm5U): An oxidized derivative of m5U.

-

5-formyluridine (f5U): A further oxidation product of hm5U.

-

5-carbox yuridine (ca5U): The final oxidation state in this pathway.

The presence of f5U in RNA suggests that the enzymatic machinery for the formylation of uridine exists.

Quantitative Data on Related RNA Modifications

While no quantitative data exists for f5mU, the following table summarizes the known locations and prevalence of its constituent and related modifications. This data provides a basis for hypothesizing where f5mU might be found.

| Modification | RNA Type | Organism(s) | Typical Location/Abundance |

| 2'-O-methyluridine (Um) | rRNA, tRNA, snRNA, mRNA | Archaea, Bacteria, Eukaryota | Found at numerous positions; essential for ribosome biogenesis and function. |

| 5-methyluridine (m5U) | tRNA, rRNA, mRNA | Archaea, Bacteria, Eukaryota | Commonly found at position 54 in the TΨC loop of tRNA. |

| 5-formylcytidine (f5Cm) | tRNA | Eukaryota (e.g., human mitochondria) | Found in the anticodon loop of specific tRNAs.[1] |

Potential Enzymatic Pathways for f5mU Formation

The synthesis of f5mU in vivo would likely involve a multi-step enzymatic cascade. Based on known RNA modification pathways, we can propose a hypothetical biosynthetic route. The order of the 5-formylation and 2'-O-methylation steps could vary.

This diagram illustrates two potential routes to f5mU, starting from a uridine residue in an RNA molecule. The enzymes indicated are based on those known to catalyze similar reactions on uridine or cytidine. The question marks indicate steps that are currently speculative.

Experimental Protocols for the Detection and Characterization of f5mU

The search for f5mU would necessitate a combination of sensitive and specific analytical techniques. The following protocols are adapted from established methods for the analysis of other modified nucleosides and would be the logical starting point for investigating f5mU.

RNA Isolation and Purification

High-quality, intact RNA is a prerequisite for the analysis of any modification.

-

Tissue/Cell Lysis: Homogenize samples in a lysis buffer containing a strong denaturant (e.g., guanidinium thiocyanate) to inactivate RNases.

-

RNA Extraction: Perform a phenol-chloroform extraction followed by isopropanol precipitation to isolate total RNA.

-

DNase Treatment: Treat the RNA sample with RNase-free DNase I to remove any contaminating DNA.

-

RNA Purification: Purify the RNA using a silica-based column or magnetic beads to remove proteins and other contaminants.

-

Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar capillary electrophoresis system and a spectrophotometer.

Enzymatic Hydrolysis of RNA to Nucleosides

To analyze the nucleoside composition of an RNA sample, the polymer must be completely digested into its constituent monomers.

-

Enzyme Cocktail: Prepare a digestion mix containing Nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).

-

Digestion: Incubate the purified RNA with the enzyme cocktail at 37°C for 2-4 hours.

-

Enzyme Removal: Inactivate and remove the enzymes by filtration through a 10 kDa molecular weight cutoff filter.

-

Sample Preparation: The resulting nucleoside mixture is then ready for analysis by HPLC-MS/MS.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for the sensitive and specific detection and quantification of modified nucleosides.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for the separation of nucleosides.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the nucleosides.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: To detect f5mU, specific precursor-to-product ion transitions would need to be determined using a synthetic standard. The precursor ion would be the protonated molecule [M+H]+ of f5mU, and the product ion would be the corresponding protonated base.

-

The following diagram outlines the general workflow for the detection of modified nucleosides.

Concluding Remarks and Future Directions

The absence of evidence for the natural occurrence of this compound presents an exciting frontier in epitranscriptomics. The existence of its cytidine counterpart, f5Cm, provides a compelling rationale for its investigation. The methodologies and hypothetical pathways outlined in this whitepaper serve as a roadmap for researchers to embark on the search for f5mU.

The discovery of f5mU would open up new avenues of research into its potential role in regulating RNA function, cellular processes, and its possible involvement in disease. The development of analytical standards for f5mU will be a critical first step, enabling its unambiguous identification and quantification in biological samples. Future studies should focus on screening a wide variety of organisms and specific RNA populations, particularly those known to be rich in other modifications, such as tRNA and rRNA from organisms under stress conditions. The elucidation of the enzymatic machinery responsible for its formation would provide invaluable tools for understanding its biological significance. This uncharted territory of the epitranscriptome holds the potential for significant discoveries that could reshape our understanding of RNA biology.

References

5-Formyl-2'-O-methyluridine: An In-Depth Technical Guide on a Key 5-Methyluridine Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2'-O-methyluridine, a derivative of 5-methyluridine. It delves into its synthesis, potential biological significance, and the experimental methodologies used for its study. This document is intended to be a valuable resource for researchers in the fields of nucleic acid chemistry, epigenetics, and drug development.

Introduction

This compound is a modified ribonucleoside that belongs to the family of oxidized 5-methyluridine derivatives. While the biological roles of analogous cytosine modifications like 5-methylcytosine (5mC) and its oxidized forms are well-established in epigenetic regulation, the functions of modified uridines are an emerging area of research. This guide will explore the current understanding of this compound, drawing parallels from the more extensively studied 5-methylcytosine pathway.

Synthesis of this compound

The synthesis of this compound typically starts from its precursor, 5-methyluridine. The process involves a series of chemical reactions to introduce the formyl group at the 5-position and the methyl group at the 2'-O-position of the ribose sugar. While specific protocols for this compound are not extensively detailed in publicly available literature, the synthesis can be inferred from established methods for similar modified nucleosides, such as 5-formyl-2'-deoxyuridine and 5-formylcytidine.[1][2][3][4]

A general synthetic approach involves the selective oxidation of the 5-methyl group of a protected 2'-O-methyluridine derivative.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Key Experimental Protocols

Protocol: Oxidation of a 5-Methyluridine Derivative

-

Starting Material: A suitably protected 5-methyl-2'-O-methyluridine derivative.

-

Oxidizing Agent: Selenium dioxide (SeO₂) or N-Bromosuccinimide (NBS) with a radical initiator under light can be used.

-

Solvent: A suitable organic solvent such as dioxane or carbon tetrachloride.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography on silica gel.

Note: The choice of protecting groups for the hydroxyl functions of the ribose is crucial for the success of the synthesis and must be compatible with the oxidation conditions.

Biological Context and Potential Signaling Pathways

The biological significance of this compound is not yet fully elucidated. However, the well-characterized pathway of 5-methylcytosine oxidation provides a strong model for its potential roles. In DNA, 5-methylcytosine is oxidized by the Ten-Eleven Translocation (TET) family of dioxygenases to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[5][6][7][8][9] This process is a key mechanism of active DNA demethylation.

It is hypothesized that a similar enzymatic pathway may exist for 5-methyluridine in RNA, leading to the formation of 5-hydroxymethyluridine, 5-formyluridine, and 5-carboxyluridine. The 2'-O-methylation might influence the recognition and processing of these modifications by cellular machinery.

Hypothetical Enzymatic Pathway

Caption: Hypothetical oxidation pathway of 5-methyluridine in RNA.

The fat mass and obesity-associated protein (FTO) is another key enzyme involved in nucleic acid demethylation, primarily targeting N6-methyladenosine (m6A) in RNA.[10][11][12] While its direct activity on 5-formyluridine derivatives is not confirmed, the broader role of such enzymes in regulating RNA modifications suggests a potential for cross-talk or involvement in the turnover of these oxidized uridine species.[13][14]

Quantitative Data

Quantitative data for this compound is sparse in the literature. However, data from related compounds can provide insights into expected yields and analytical characteristics.

| Parameter | Compound | Value/Range | Reference |

| Synthesis Yield | 5-Formylcytidine phosphoramidite | 10.5% (overall) | [1] |

| Synthesis Yield | 5-Formyl-2'-deoxyuridine | Good yield | [2] |

| pKa | 5-Formyl-2'-deoxyuridine 5'-triphosphate | 8.6 | [15] |

Analytical Methodologies

The detection and quantification of this compound require sensitive analytical techniques due to its likely low abundance in biological samples.

Analytical Workflow

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-formyl-2'-deoxyuridine and its incorporation into oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TET enzymes - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. TET enzymatic oxidation of 5-methylcytosine, 5-hydroxymethylcytosine and 5-formylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical roles of FTO-mediated mRNA m6A demethylation in regulating adipogenesis and lipid metabolism: Implications in lipid metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Depletion of Fat Mass and Obesity‐Associated Protein (FTO) Drives Heterochromatin Loss via Lysine Acetyltransferase 8 (KAT8)‐Mediated Remodeling and Spacing Factor 1 (RSF1) Acetylation in Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate and mispairing properties of 5-formyl-2'-deoxyuridine 5'-triphosphate assessed by in vitro DNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Position and 2'-O-Methyl Modifications of Uridine in RNA Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA biology is exquisitely complex, extending far beyond the canonical four-base code. Post-transcriptional modifications add a critical layer of regulatory control, influencing every aspect of an RNA molecule's life, from its processing and stability to its ultimate function. This guide delves into the significant roles of two key types of uridine modifications: those at the 5-position of the base and the 2'-O-position of the ribose sugar.

While the specific modification "5-Formyl-2'-O-methyluridine" is not a commonly documented epitranscriptomic mark, its constituent chemical features represent two of the most important and widespread classes of RNA modifications. The 5-position of uridine is a frequent site for modifications, most notably methylation to form 5-methyluridine (m5U). The 2'-hydroxyl group of the ribose is also a primary target for methylation, creating 2'-O-methyluridine (Um). This whitepaper will provide a comprehensive technical overview of these two modifications, exploring their biogenesis, localization, and profound impact on RNA processing, with a particular focus on ribosome biogenesis and function. We will also briefly touch upon the less prevalent 5-formyluridine (f5U).

5-Methyluridine (m5U): The "Fifth" Ribonucleoside

5-methyluridine, also known as ribothymidine, is a highly conserved RNA modification found across all domains of life. It is structurally identical to the DNA nucleoside thymidine.

Biogenesis of m5U

The formation of m5U is catalyzed by a family of enzymes known as RNA (uracil-5-)-methyltransferases (TRMs), which use S-adenosyl-L-methionine (SAM) as the methyl donor. The specific enzymes vary between species and the type of RNA being modified.[1]

-

In Mammals: TRMT2A and TRMT2B are the primary enzymes responsible for m5U formation. TRMT2A is known to modify both cytoplasmic and mitochondrial tRNAs, while TRMT2B is localized to the mitochondria and modifies both tRNA and ribosomal RNA (rRNA).

-

In Yeast (S. cerevisiae): Trm2p is the homologous enzyme that catalyzes m5U formation in tRNA.

-

In Bacteria (E. coli): TrmA is the responsible methyltransferase.

Localization and Function of m5U

m5U is found in various types of RNA, where it plays distinct roles.

-

Transfer RNA (tRNA): m5U is most famously located at position 54 (m5U54) in the T-loop (TΨC loop) of the vast majority of eukaryotic and bacterial tRNAs. This modification is crucial for stabilizing the tertiary L-shape structure of the tRNA molecule, which is essential for its proper function in translation.[2]

-

Ribosomal RNA (rRNA): While once thought to be absent in eukaryotic rRNA, recent evidence suggests that m5U modifications can occur, particularly in mitochondrial rRNA. These modifications are believed to contribute to the structural integrity and function of the ribosome.

-

Messenger RNA (mRNA): The presence of m5U in mRNA is a more recent discovery. Studies have identified m5U sites in human mRNAs, and their presence has been linked to the regulation of mRNA translation and cellular stress responses.[3] The inclusion of m5U in synthetic mRNA therapeutics has also been shown to enhance protein expression.

Role in RNA Processing and Translation

The primary role of m5U is structural. By stabilizing the T-loop of tRNA, m5U ensures the correct folding of the molecule, which is a prerequisite for aminoacylation and its subsequent interaction with the ribosome. In the context of the ribosome, m5U modifications in rRNA likely contribute to the overall stability and architecture of the ribosomal subunits, which is critical for the complex process of protein synthesis. Aberrant expression of m5U has been linked to human diseases, including certain cancers and systemic lupus erythematosus.[1][3]

2'-O-Methyluridine (Um): The Guardian of the Backbone

2'-O-methylation is one of the most common modifications found in cellular RNA, occurring on all four nucleotides. This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.

Biogenesis of Um

In eukaryotes, the vast majority of 2'-O-methylation events in rRNA and small nuclear RNAs (snRNAs) are guided by small nucleolar RNAs (snoRNAs).

-

snoRNA-guided Methylation: This process is carried out by a large ribonucleoprotein (RNP) complex. A C/D box snoRNA acts as a guide, base-pairing with the target RNA to specify the exact nucleotide to be modified. The enzymatic activity is provided by a methyltransferase called Fibrillarin (FBL in humans, Nop1p in yeast), which is a core component of the snoRNP complex.

-

Standalone Methyltransferases: Some 2'-O-methylations are performed by enzymes that do not require a guide RNA and recognize specific sequences or structures in their target RNA.

Localization and Function of Um

2'-O-methylations are widespread, particularly in stable, non-coding RNAs.

-

Ribosomal RNA (rRNA): rRNA is heavily decorated with 2'-O-methylations, which cluster in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site.

-

Small Nuclear RNA (snRNA): These modifications are critical for the proper assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.

-

Transfer RNA (tRNA): While less common than in rRNA, 2'-O-methylations in tRNA, particularly in the anticodon loop, can influence codon recognition and translational fidelity.

Role in RNA Processing and Ribosome Biogenesis

The addition of a methyl group to the 2'-hydroxyl has profound consequences for RNA structure and function:

-

Structural Rigidity: The methyl group locks the ribose sugar in a specific conformation (C3'-endo), which increases the local structural rigidity of the RNA backbone.

-

Protection from Degradation: 2'-O-methylation protects the adjacent phosphodiester bond from cleavage by many ribonucleases, thereby increasing the metabolic stability of the RNA molecule.

-

Fine-tuning Function: In the ribosome, 2'-O-methylations are not merely structural. They are critical for the correct folding of rRNA during ribosome biogenesis and for modulating the interactions between the ribosome, mRNA, and tRNAs during translation. This ensures both the efficiency and accuracy of protein synthesis.[4]

A Note on 5-Formyluridine (f5U)

5-formyluridine is a much rarer modification than m5U or Um. It can be generated through the oxidation of 5-methyluridine by TET-like dioxygenases, similar to the pathway that converts 5-methylcytosine to 5-formylcytosine in DNA. Its precise functions in RNA are still under investigation, but it is hypothesized to be an intermediate in a potential demethylation pathway for m5U or to have its own distinct regulatory role. Its detection remains a significant challenge, and its impact on RNA processing is an active area of research.

Data Presentation: Summary of Modifications

Table 1: Key Enzymes for Uridine Modifications

| Modification | Enzyme Family/Specific Enzyme | Organism/System | RNA Target(s) |

| 5-Methyluridine (m5U) | TRMT2A, TRMT2B | Mammals | tRNA, rRNA |

| Trm2p | S. cerevisiae | tRNA | |

| TrmA | E. coli | tRNA | |

| 2'-O-Methyluridine (Um) | Fibrillarin (within C/D box snoRNP) | Eukaryotes | rRNA, snRNA |

| Standalone Methyltransferases | Various | mRNA, tRNA |

Table 2: Location and Function of Uridine Modifications in RNA

| Modification | Location in RNA | Primary Function(s) |

| 5-Methyluridine (m5U) | tRNA: Position 54 (T-loop) | Stabilizes tRNA tertiary structure. |

| rRNA: Mitochondrial rRNA | Contributes to ribosome structural integrity. | |

| mRNA: Coding and non-coding regions | Regulates translation, stress response. | |

| 2'-O-Methyluridine (Um) | rRNA: Functionally important domains | Stabilizes rRNA structure, guides ribosome assembly, ensures translational fidelity. |

| snRNA: Spliceosomal RNAs | Essential for spliceosome assembly and function. | |

| tRNA: Anticodon loop | Modulates codon recognition. |

Experimental Protocols

The detection and mapping of RNA modifications are critical for understanding their function. A variety of techniques are employed, each with its own strengths.

Protocol 1: Global Quantification of m5U and Um by LC-MS/MS

This method provides a highly accurate quantification of the total amount of a specific modification within an RNA population.

-

RNA Isolation: Extract total RNA from the cells or tissue of interest using a standard method (e.g., TRIzol extraction followed by isopropanol precipitation). Ensure high purity and integrity.

-

RNA Digestion: Digest 1-2 µg of total RNA into single nucleosides. This is typically done using a cocktail of enzymes, such as Nuclease P1 followed by bacterial alkaline phosphatase.

-

Liquid Chromatography (LC): Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used.

-

Mass Spectrometry (MS/MS): The eluate from the LC is directed into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of the parent ion for each canonical and modified nucleoside.

-

Quantification: The parent ions are fragmented, and specific daughter ions are monitored. The abundance of the modified nucleoside (e.g., m5U) is quantified by comparing its signal intensity to that of its unmodified counterpart (U) using a standard curve generated from known amounts of pure nucleosides.

Protocol 2: Site-Specific Detection of 2'-O-Methylation by Primer Extension

This classic method identifies 2'-O-methylation sites based on their ability to impede reverse transcriptase at low dNTP concentrations.[4]

-

Primer Design: Design a DNA oligonucleotide primer that is complementary to a region 3' of the suspected modification site. The primer should be radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.

-

Primer Annealing: Anneal the labeled primer to 5-10 µg of the target RNA by heating to 65-80°C and then slowly cooling to room temperature.

-

Reverse Transcription: Perform two parallel reverse transcription reactions using an enzyme like AMV reverse transcriptase.

-

Reaction A (Low dNTPs): Contains a low, limiting concentration of deoxynucleotides (e.g., 0.05 mmol L⁻¹).

-

Reaction B (High dNTPs): Contains a high, saturating concentration of deoxynucleotides (e.g., 0.5 mmol L⁻¹).

-

-

Gel Electrophoresis: Stop the reactions and resolve the resulting cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer and a DNA template.

-

Analysis: A 2'-O-methylated nucleotide will cause the reverse transcriptase to pause or stop at that site, specifically in the low dNTP reaction. This will appear as a distinct band on the gel that is one nucleotide longer than the corresponding band in the sequencing ladder. The band should be significantly diminished or absent in the high dNTP reaction.

Workflow Diagram: Mapping m5U Sites via Antibody-Based Enrichment (m5U-Seq)

The modification of uridine at the 5-position (m5U) and the 2'-O-position (Um) are fundamental mechanisms for regulating RNA function. These seemingly minor chemical additions have profound impacts on RNA structure, stability, and its interactions with the cellular machinery. m5U acts as a critical stabilizer for tRNA structure, while Um serves as a molecular guardian, protecting RNA from degradation and fine-tuning the intricate workings of the ribosome. A thorough understanding of these modifications, their biosynthetic pathways, and their precise locations is essential for advancing our knowledge of gene regulation and for the development of novel RNA-based therapeutics and diagnostic tools. The continued development of sensitive and high-resolution detection methods will undoubtedly uncover even deeper layers of complexity in the epitranscriptomic code.

References

- 1. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation and development of deep neural networks for RNA 5-Methyluridine classifications using autoBioSeqpy [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Double-Edged Sword: A Technical Guide to the Toxicity and Mutagenicity of 5-Formyluridine Derivatives

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the potential toxicity and mutagenicity of 5-formyluridine derivatives. This whitepaper delves into the mechanisms of action, summarizes key experimental findings, and provides detailed protocols for relevant assays.

5-Formyluridine (5-foUrd) and its derivatives, notably 5-formyl-2'-deoxyuridine (5-fodUrd), are compounds of significant interest in biomedical research. As oxidized derivatives of thymidine, they are naturally occurring products of DNA damage but also hold potential as therapeutic agents. Understanding their toxic and mutagenic properties is paramount for safe and effective drug development. This guide provides an in-depth analysis of the current scientific understanding of these effects.

Executive Summary

5-Formyluridine derivatives have demonstrated cytotoxic and mutagenic effects in mammalian cells. The primary mechanism of toxicity for 5-fodUrd is believed to be the inhibition of thymidylate synthase following its intracellular phosphorylation. This leads to disruption of DNA synthesis and repair. Mutagenicity, particularly for 5-fodUrd, is significant and is attributed to its ability to mispair with guanine during DNA replication. This guide summarizes the quantitative data on these effects, details the experimental methodologies used to assess them, and visualizes the key cellular pathways involved.

Introduction

5-Formyluracil (5-foU) is a major product of thymine oxidation in DNA, a form of endogenous DNA damage. Its corresponding nucleosides, 5-formyluridine (5-foUrd) and 5-formyl-2'-deoxyuridine (5-fodUrd), can be incorporated into RNA and DNA, respectively, leading to potential cellular dysfunction. While the body possesses repair mechanisms to handle such lesions, the presence and persistence of these derivatives can have significant toxic and mutagenic consequences. This guide explores these effects in detail, providing a critical resource for professionals working with these compounds.

Toxicity of 5-Formyluridine Derivatives

The cytotoxic effects of 5-formyluridine derivatives have been evaluated in various cell lines. The primary mechanism of toxicity for the deoxyribonucleoside derivative, 5-fodUrd, involves its conversion to 5-formyl-2'-deoxyuridine monophosphate (5-fodUMP), which then inhibits thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTTP pool and an accumulation of dUTP, resulting in uracil misincorporation into DNA and subsequent DNA strand breaks, ultimately triggering cell death.[1][2]

Quantitative Toxicity Data

While specific IC50 values for 5-formyluridine derivatives are not extensively reported in the public domain, studies on related compounds such as 5-fluorouracil (5-FU), a well-known TS inhibitor, provide context for the potential potency of these derivatives. For instance, a novel 5-FU derivative showed cytotoxicity in MCF-7 cells with decreased viability observed at concentrations ranging from 5 µM to 200 µM.[3]

Table 1: Summary of Cytotoxicity Data for 5-Formyluridine Derivatives and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 5-foU, 5-foUrd, 5-fodUrd | Chinese Hamster Fibroblasts (CHF) | Colony Forming Ability | Cell Growth Inhibition | Greatly reduced colony forming ability | [4] |

| 5-fodUrd | Thymidine Kinase deficient cells | Colony Forming Ability | Cell Growth Inhibition | No toxic effects observed | [4] |

| 5-fodUrd | Thymidylate Synthetase deficient cells | Colony Forming Ability | Cell Growth Inhibition | No toxic effects observed | [4] |

| Novel 5-FU Derivative | MCF-7 | Cytotoxicity Assay | Cell Viability | 76% viability at 5 µM, 23% at 200 µM | [3] |

Mutagenicity of 5-Formyluridine Derivatives

5-fodUrd has been identified as a potent mutagen in mammalian cells.[4] The mutagenicity of 5-formyluracil is proposed to stem from the electron-withdrawing nature of the formyl group, which increases the ionization of the N-3 imino proton. This ionized form of 5-formyluracil can then mispair with guanine during DNA replication, leading to A:T to G:C transitions.[5]

Quantitative Mutagenicity Data

Studies using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in Chinese hamster fibroblast (CHF) cells have demonstrated the mutagenic potential of 5-fodUrd. It was found to be significantly more potent than its base counterpart, 5-foU.

Table 2: Summary of Mutagenicity Data for 5-Formyluridine Derivatives

| Compound | Test System | Assay | Endpoint | Result | Reference |

| 5-fodUrd | Chinese Hamster Fibroblasts (CHF) | HPRT Assay | Gene Mutation | Three orders of magnitude more potent than 5-foU | [4] |

| 5-foU | Chinese Hamster Fibroblasts (CHF) | HPRT Assay | Gene Mutation | Promoted mutagenicity | [4] |

| 5-fodUrd | Escherichia coli | lacZ Gene Mutation Assay | Base Substitutions | Induced A:T→G:C, G:C→A:T, G:C→T:A, A:T→T:A, A:T→C:G | [5] |

| Novel 5-FU Derivative | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | Ames Test | Revertant Colonies | No mutagenic potential observed | [6] |

Experimental Protocols

A brief overview of the key experimental protocols used to assess the toxicity and mutagenicity of 5-formyluridine derivatives is provided below.

Colony Forming Ability Assay

This assay is used to determine the cytotoxicity of a compound by measuring its effect on the ability of single cells to proliferate and form colonies.

-

Cell Seeding: Chinese hamster fibroblast (CHF) cells are seeded at a low density in culture plates.

-

Treatment: Cells are exposed to various concentrations of the 5-formyluridine derivative for a specified period.

-

Incubation: After treatment, the cells are washed and incubated in fresh medium for a period sufficient for colony formation (typically 7-14 days).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The number of colonies in treated wells is compared to that in control wells to determine the percentage of cell survival.

HPRT Gene Mutation Assay

This assay is a forward mutation assay used to detect a wide range of mutagenic events in the HPRT gene in mammalian cells.

-

Cell Culture: Chinese hamster V79 or CHO cells are commonly used.[7][8]

-

Treatment: Cells are exposed to the test compound for a defined period (e.g., 4 hours).[7]

-

Expression Period: Following treatment, cells are cultured in non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations.[7]

-

Mutant Selection: Cells are then plated in a selective medium containing 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while HPRT-deficient mutant cells will survive and form colonies.

-

Cloning Efficiency and Mutant Frequency Calculation: Concurrently, cells are plated in non-selective medium to determine the cloning efficiency. The mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6][9]

-

Bacterial Strains: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each designed to detect different types of mutations.[6]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine.

-

Scoring: If the compound is mutagenic, it will cause a reverse mutation in the histidine gene, allowing the bacteria to grow and form colonies on the histidine-deficient medium. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control plates.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10][11]

-

Cell Culture: Various mammalian cell lines can be used.

-

Treatment: Cells are exposed to the test compound.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one nuclear division.[11]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic examination.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-formyluridine derivatives are intricately linked to cellular metabolic and DNA repair pathways.

Toxicity Pathway: Thymidylate Synthase Inhibition

The primary cytotoxic mechanism of 5-fodUrd is the inhibition of thymidylate synthase. This leads to a cascade of events culminating in DNA damage and cell death.

Caption: Toxicity pathway of 5-fodUrd via thymidylate synthase inhibition.

Mutagenicity and DNA Repair Pathway

Once 5-formyluracil is incorporated into DNA, it can be recognized and removed by the Base Excision Repair (BER) pathway. However, if it persists through DNA replication, its mispairing potential can lead to mutations.

Caption: Mutagenicity and DNA repair pathway for 5-formyluracil in DNA.

Conclusion

5-Formyluridine and its derivatives present a classic example of the dual nature of compounds that interact with fundamental cellular processes. Their ability to induce cytotoxicity through the inhibition of thymidylate synthase highlights their potential as anticancer agents. However, their significant mutagenic properties, particularly those of 5-fodUrd, necessitate careful consideration and thorough toxicological evaluation in any drug development program. The information presented in this guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities associated with these compounds, ensuring that their therapeutic potential can be safely and effectively harnessed. Further research is warranted to obtain more precise quantitative data on the toxicity and mutagenicity of a broader range of 5-formyluridine derivatives to better inform risk assessments and guide the design of safer, more effective therapeutic agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations induced by 5-formyl-2'-deoxyuridine in Escherichia coli include base substitutions that can arise from mispairs of 5-formyluracil with guanine, cytosine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]

- 8. mdpi.com [mdpi.com]

- 9. bulldog-bio.com [bulldog-bio.com]

- 10. mdpi.com [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

5-Formyl-2'-O-methyluridine: An In-Depth Technical Guide for the Epitranscriptome Researcher

October 2025

Abstract

The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of regulatory complexity to gene expression. Among the over 170 known RNA modifications, those involving the uridine base are pivotal in modulating RNA structure, function, and stability. This technical guide focuses on 5-Formyl-2'-O-methyluridine (f5mU), a putative RNA modification. While direct evidence for the widespread presence and function of f5mU in the transcriptome is still emerging, its close structural analog, 5-formyl-2'-O-methylcytidine (f5Cm), has been identified in transfer RNA (tRNA) and provides a strong foundation for inferring the potential biogenesis, function, and analytical methodologies for f5mU. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the current understanding and the necessary experimental frameworks to investigate f5mU within the epitranscriptome.

Introduction to this compound in the Epitranscriptome

The landscape of post-transcriptional RNA modifications is vast and functionally diverse, influencing every step of the RNA life cycle.[1] Modifications to uridine, one of the four canonical RNA bases, are particularly varied and play crucial roles in translation and RNA stability. The 2'-O-methylation of the ribose sugar is a common modification that can occur on any nucleotide and is known to protect RNA from degradation and influence its structure.[2] Modifications at the 5th position of the uracil base, such as methylation (m5U), are also well-documented and impact tRNA structure and function.[3][4]

This compound (f5mU) combines both of these modifications—a formyl group at the C5 position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose. While its cytidine analog, 5-formyl-2'-O-methylcytidine (f5Cm), has been identified at the wobble position of both mitochondrial and cytoplasmic tRNAs, the natural occurrence of f5mU is yet to be definitively established across different RNA species.[5][6] The presence of f5Cm, however, strongly suggests that the cellular machinery for the enzymatic formation of a 5-formyl group on a 2'-O-methylated pyrimidine exists.

The toxicity and mutagenicity associated with the related compounds 5-formyluracil and 5-formyl-2'-deoxyuridine underscore the potential biological significance of such modifications, suggesting that their presence in RNA is likely tightly regulated and functionally important.[7] This guide will explore the inferred biogenesis, potential biological functions, and detailed methodologies for the study of f5mU, drawing heavily on the established knowledge of f5Cm and other related RNA modifications.

Inferred Biogenesis of this compound

The biosynthetic pathway for f5mU has not been experimentally elucidated. However, based on the known biogenesis of f5Cm in tRNA, a plausible enzymatic cascade can be proposed.[8][9] This pathway likely involves a series of sequential enzymatic modifications, starting with the precursor uridine within an RNA molecule.

Step 1: 2'-O-methylation. The first step is likely the methylation of the 2'-hydroxyl group of the ribose sugar of a uridine residue to form 2'-O-methyluridine (Um). This reaction is catalyzed by a member of the 2'-O-methyltransferase (MTase) family of enzymes, which utilize S-adenosylmethionine (SAM) as the methyl donor.

Step 2: 5-methylation. The subsequent modification would be the methylation of the C5 position of the uracil base to produce 5-methyl-2'-O-methyluridine (m5Um). In the context of tRNA, this step could be carried out by a specific tRNA methyltransferase.

Step 3: 5-hydroxymethylation and 5-formylation. The final steps are inferred from the biogenesis of f5Cm, which involves the oxidation of the 5-methyl group.[8] This is likely a two-step process catalyzed by an α-ketoglutarate- and Fe(II)-dependent dioxygenase, such as a member of the AlkB homolog (ALKBH) family.[10] The enzyme would first hydroxylate the 5-methyl group to yield 5-hydroxymethyl-2'-O-methyluridine (hm5Um), which is then further oxidized to produce the final product, this compound (f5mU). In the case of f5Cm biogenesis in both cytoplasmic and mitochondrial tRNAs, ALKBH1 has been identified as the responsible dioxygenase.[8]

Figure 1. Inferred biogenesis of this compound (f5mU).

Potential Biological Functions

The biological role of f5mU is currently unknown. However, drawing parallels with f5Cm at the wobble position of tRNA, we can speculate on its potential functions, particularly in the context of translation.

3.1. Wobble Decoding in Translation:

The modification of the wobble base (the first nucleotide of the anticodon) in tRNA is critical for the accurate and efficient decoding of the genetic code.[11] The presence of f5Cm at the wobble position of mitochondrial tRNA-Met is essential for the correct reading of the AUA codon as methionine.[12][13] Similarly, f5Cm in the anticodon of cytoplasmic tRNA-Leu(CAA) is thought to be involved in the decoding of the UUG and UUA leucine codons.[6]

It is plausible that f5mU, if present at the wobble position of certain tRNAs, would also play a significant role in expanding or restricting codon recognition. The formyl group, with its distinct chemical properties, could influence the conformational flexibility of the anticodon loop and modulate the hydrogen bonding patterns with the codon in the ribosomal A-site.

3.2. Structural Stability of RNA:

The 2'-O-methylation is known to confer a C3'-endo sugar pucker, which favors an A-form helix, the predominant helical structure of double-stranded RNA. This modification enhances the thermal stability of RNA duplexes and provides resistance to degradation by endonucleases. The 5-formyl group, as seen in studies of 5-formylcytosine, can also increase the thermal stability of RNA duplexes and enhance base-pairing specificity.[14] Therefore, the combined presence of both modifications in f5mU could significantly contribute to the structural integrity and stability of the RNA molecules in which it resides.

Role in Disease

Given the toxicity of related 5-formyl nucleosides, the dysregulation of f5mU metabolism could have pathological consequences.[7] Defects in the biogenesis of f5Cm due to mutations in the NSUN3 methyltransferase are associated with mitochondrial diseases.[13] If f5mU plays a role in mitochondrial tRNA function, its aberrant formation or removal could similarly contribute to mitochondrial dysfunction.

Furthermore, alterations in the epitranscriptomic landscape are increasingly being linked to cancer. The enzymes responsible for RNA modifications, including methyltransferases and demethylases, are often dysregulated in various cancers.[2] If ALKBH1 is indeed the "eraser" for the precursor methyl group in f5mU biogenesis, its known roles in cancer could be partly mediated through its activity on this and other RNA substrates.[1]

Methodologies for the Study of this compound

The detection and quantification of f5mU require sensitive and specific analytical techniques. The methodologies described below are based on established protocols for the analysis of other modified ribonucleosides.[15][16][17]

5.1. Mass Spectrometry-Based Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of modified nucleosides in RNA.

Experimental Protocol: LC-MS/MS Analysis of f5mU

-

RNA Isolation and Purification: Isolate total RNA from the biological sample of interest. For studying tRNA modifications, enrich for small RNAs using size-exclusion chromatography or other appropriate methods.

-

Enzymatic Hydrolysis: Digest the purified RNA to single nucleosides using a cocktail of nucleases, such as nuclease P1, followed by phosphodiesterase I and alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) coupled to the mass spectrometer. A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.

-

Mass Spectrometric Analysis:

-

Identification: In positive ion mode, the protonated molecular ion [M+H]+ of f5mU would be detected. High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is then used to generate a characteristic fragmentation pattern. The fragmentation of 2'-O-methylated nucleosides typically involves the loss of the ribose moiety.[18]

-

Quantification: For relative quantification, the peak area of the f5mU signal is normalized to the peak area of one of the four canonical nucleosides. For absolute quantification, a standard curve is generated using a chemically synthesized f5mU standard.

-

Figure 2. Workflow for LC-MS/MS analysis of f5mU.

5.2. Sequencing-Based Approaches

Next-generation sequencing (NGS) methods can potentially be adapted to map f5mU sites within the transcriptome.

-

Chemical Derivatization Followed by Sequencing: The formyl group of f5mU is chemically reactive and can be targeted for derivatization. A chemical reagent that specifically reacts with the formyl group could be used to introduce a bulky adduct. This adduct would then cause a signature event during reverse transcription, such as a mutation or a stop, which can be detected by sequencing.

-

Antibody-Based Enrichment (MeRIP-Seq adaptation): If a specific antibody that recognizes f5mU can be developed, it could be used to immunoprecipitate RNA fragments containing this modification. These enriched fragments can then be sequenced to identify the locations of f5mU.

-

Nanopore Direct RNA Sequencing: This technology has the potential to directly detect modified bases as the RNA strand passes through a nanopore, as the modification alters the ionic current signal.[19] A unique current signature for f5mU would need to be established using synthetic RNA standards.

Quantitative Data Summary

As of the time of this writing, there is no published quantitative data on the abundance of this compound in any biological system. The tables below are provided as templates for the presentation of such data once it becomes available through the application of the methodologies described above.

Table 1: Hypothetical Relative Abundance of f5mU in Different RNA Species

| RNA Species | Relative Abundance (f5mU/U) |

| mRNA | Data not available |

| tRNA | Data not available |

| rRNA | Data not available |

| snRNA | Data not available |

Table 2: Hypothetical Quantification of f5mU in tRNA under Different Conditions

| Condition | Cell Type | f5mU level (pmol/µg tRNA) |

| Control | HEK293T | Data not available |

| Oxidative Stress | HEK293T | Data not available |

| Hypoxia | HeLa | Data not available |

Conclusion and Future Directions